molecular formula C10H14N4 B13328762 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

Cat. No.: B13328762
M. Wt: 190.25 g/mol
InChI Key: PKPPYXMDNBVDPT-UHFFFAOYSA-N
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Description

3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through various synthetic routes. Some common methods include:

    Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.

    Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization to form the desired triazine derivatives.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form the triazine ring.

    Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates, which are then cyclized to form the final product.

    Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the cyclization of intermediates to form the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivatives.

Chemical Reactions Analysis

3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ from those of similar compounds.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

InChI

InChI=1S/C10H14N4/c1-8-12-7-10-5-4-9(3-2-6-11)14(10)13-8/h4-5,7H,2-3,6,11H2,1H3

InChI Key

PKPPYXMDNBVDPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2CCCN)C=N1

Origin of Product

United States

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